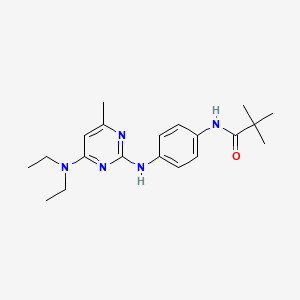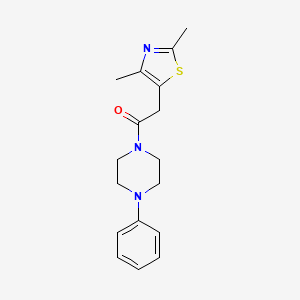
2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone" is a derivative of 1-(4-Phenylpiperazin-1-yl)ethanone, which is a chemical structure of interest in the development of potential therapeutic agents. The compound's derivatives have been studied for various biological activities, including acting as antagonists to the C-C chemokine receptor type 1 (CCR1), which is implicated in several inflammatory diseases . Additionally, similar structures have been synthesized and evaluated for their antimicrobial properties and antileukemic activity . The molecular structure and vibrational frequencies of related compounds have been investigated to understand their stability and reactivity, which is crucial for their potential as drug candidates .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions, such as the cyclocondensation using catalysts like SO4^2−/Y2O3 in ethanol . The synthesis process is designed to yield novel derivatives with potential biological activities. The characterization of these compounds is typically performed using spectroscopic methods such as IR, NMR, and mass spectrometry, which confirm the structure and purity of the synthesized molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various computational methods, including density functional theory (DFT). The geometrical parameters obtained from these studies are often in agreement with experimental data from X-ray diffraction (XRD) . The stability of the molecules is assessed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of these compounds is studied through HOMO-LUMO analysis, which provides insights into the charge transfer within the molecule. The molecular electrostatic potential (MEP) analysis identifies regions of the molecule that are likely to undergo electrophilic or nucleophilic attack, which is essential for understanding the compound's chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their vibrational spectra and nonlinear optical properties, are investigated to determine their suitability for applications in nonlinear optics and as pharmaceutical agents. The first hyperpolarizability is calculated to assess the role of the compound in nonlinear optics . Additionally, molecular docking studies are conducted to predict the inhibitory activity of these compounds against various proteins, which is indicative of their potential therapeutic uses .
Applications De Recherche Scientifique
Synthesis and Chemical Characterisation
The compound 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone and related derivatives have been explored in various synthetic pathways for creating novel heterocyclic compounds. For instance, Darweesh et al. (2016) demonstrated the use of similar thiazole-based compounds as building blocks for synthesizing a range of heterocycles, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, highlighting their potential in medicinal chemistry and drug design Darweesh et al., 2016.
Antimicrobial and Antifungal Applications
Compounds structurally similar to 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone have shown promising antimicrobial and antifungal properties. Fuloria et al. (2009) synthesized a series of oxadiazoles derived from phenylpropionohydrazides, including derivatives with dimethylamino and chlorophenyl groups, which exhibited significant activity against bacterial strains like S. aureus and P. aeruginosa. This suggests potential applications in developing new antimicrobial agents Fuloria et al., 2009.
Cytotoxicity and Anticancer Research
The compound's derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Alagöz et al. (2021) studied the cytotoxic activities of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, finding that some compounds were more effective than the reference compound 5-fluorouracil in inhibiting cancer cell lines, indicating their potential as anticancer agents Alagöz et al., 2021.
Sensor Applications
The structural motif of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone has been utilized in developing sensors. For example, Soufeena and Aravindakshan (2019) created a Schiff base that acted as a colorimetric sensor for Fe(III) and a “turn-on” fluorescent sensor for Al(III), showcasing the versatility of thiazole-based compounds in sensor technology Soufeena & Aravindakshan, 2019.
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-16(22-14(2)18-13)12-17(21)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADZXJGTVLMZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516152.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

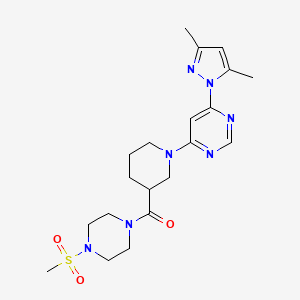
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]propanamide](/img/structure/B2516160.png)
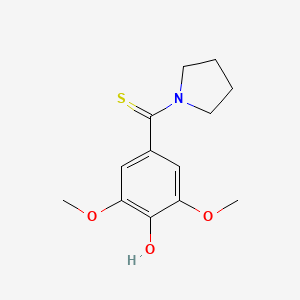
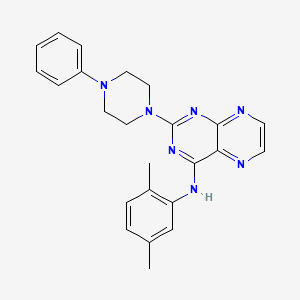
![1-((1R,5S)-8-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516165.png)
![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2516168.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2516169.png)
